5-(4-fluorophenyl)-6-(3-methoxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
5-(4-FLUOROPHENYL)-6-(3-METHOXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a synthetic organic compound belonging to the pyrrolopyrimidine class. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxypropyl chain, and a pyrrolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-FLUOROPHENYL)-6-(3-METHOXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as pyrimidine derivatives and pyrrole derivatives.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of the Methoxypropyl Chain: The methoxypropyl chain can be attached through an alkylation reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-FLUOROPHENYL)-6-(3-METHOXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
5-(4-FLUOROPHENYL)-6-(3-METHOXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(4-FLUOROPHENYL)-6-(3-METHOXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. Molecular docking studies have shown that it can bind to active sites of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure and have been studied for their potential as PARP-1 inhibitors.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also have a similar core and are explored for their biological activities.
Uniqueness
5-(4-FLUOROPHENYL)-6-(3-METHOXYPROPYL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl and methoxypropyl groups contribute to its unique reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C18H20FN3O3 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-6-(3-methoxypropyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C18H20FN3O3/c1-20-14-11-22(9-4-10-25-3)16(12-5-7-13(19)8-6-12)15(14)17(23)21(2)18(20)24/h5-8,11H,4,9-10H2,1-3H3 |
InChI Key |
VDJXHMXXXQNZIF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)F)CCCOC |
Origin of Product |
United States |
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